molecular formula C5H2BrClNNaO2S B13128554 Sodium 5-bromo-6-chloropyridine-3-sulfinate

Sodium 5-bromo-6-chloropyridine-3-sulfinate

Cat. No.: B13128554
M. Wt: 278.49 g/mol
InChI Key: NUGQCGZCNFDJKE-UHFFFAOYSA-M
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Description

Sodium 5-bromo-6-chloropyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and sulfinate groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-6-chloropyridine-3-sulfinate typically involves the halogenation of pyridine derivatives followed by sulfonation One common method includes the bromination and chlorination of pyridine to introduce the bromine and chlorine atoms at the desired positions

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-6-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

    Substituted Pyridines: Products with various functional groups replacing the halogens.

    Sulfonates and Sulfides: Depending on the oxidation or reduction conditions.

Scientific Research Applications

Sodium 5-bromo-6-chloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-6-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. The halogen atoms can also influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Uniqueness: Sodium 5-bromo-6-chloropyridine-3-sulfinate is unique due to the combination of bromine, chlorine, and sulfinate groups on the pyridine ring

Properties

Molecular Formula

C5H2BrClNNaO2S

Molecular Weight

278.49 g/mol

IUPAC Name

sodium;5-bromo-6-chloropyridine-3-sulfinate

InChI

InChI=1S/C5H3BrClNO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

NUGQCGZCNFDJKE-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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